Peroxisome Proliferator-Activated Receptor α (PPARα) Activation: Both BR931 and DEHP are PPARα agonists. [] PPARα activation leads to:* Increased Peroxisome Proliferation: This results in enhanced fatty acid β-oxidation. [, ] * Induction of Peroxisomal Enzymes: Increased expression of enzymes involved in lipid metabolism, including peroxisomal bifunctional enzyme. []* Modulation of Growth Factors: Alterations in the expression of hepatocyte growth factor, transforming growth factor-alpha, and transforming growth factor-beta1. []* Suppression of Epidermal Growth Factor (EGF) Binding: Reduced EGF binding to hepatocytes, potentially impacting cell signaling and proliferation. []
Antioxidant Effects: * Increased Glutathione Levels: Contributing to cellular defense against oxidative stress. []* Elevated Catalase Activity: Enhanced breakdown of hydrogen peroxide. []* Reduced Glutathione Peroxidase and Glutathione-S-Transferase Activity: The significance of these changes in the context of overall antioxidant defense remains unclear. []
CAS No.: 2381-87-5
CAS No.: 1345-05-7
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: